2-broMo-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one
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Overview
Description
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidin-7-one family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is used to prepare derivatives that act as CDK4 and/or CDK6 inhibitors, which are useful in the treatment of diseases such as cancer.
Biological Studies: The compound and its derivatives are studied for their biological activities and potential therapeutic applications.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Mechanism of Action
The mechanism of action of 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of these kinases, preventing their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Uniqueness
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK inhibitor makes it particularly valuable in medicinal chemistry for the development of anti-cancer therapies.
Properties
IUPAC Name |
2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-6-11(18)17(9-4-2-3-5-9)12-10(8)7-15-13(14)16-12/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUULEMZPVOZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Br)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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